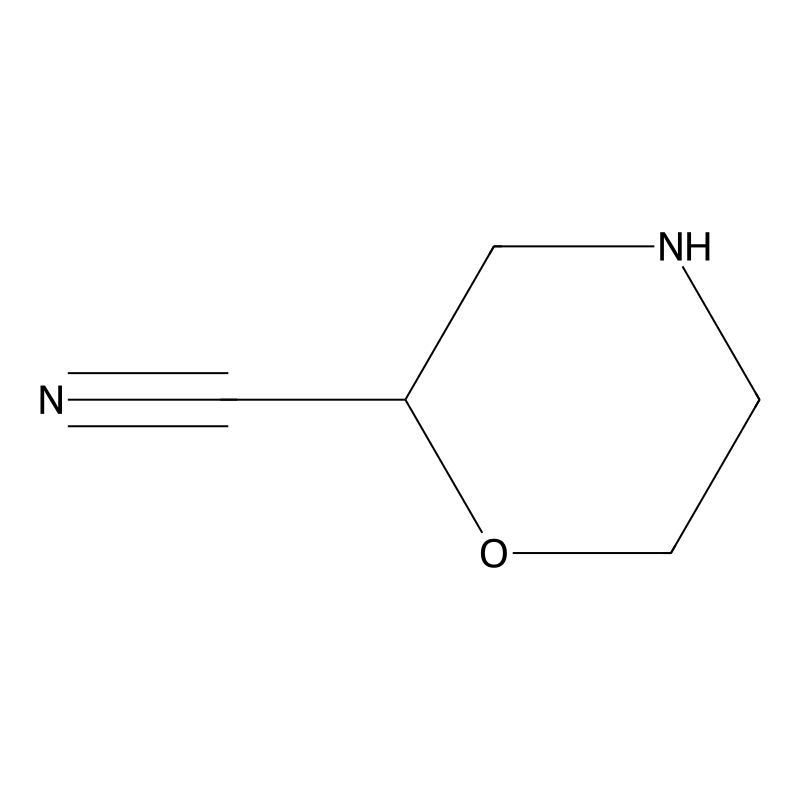Morpholine-2-carbonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of Thiophene Derivatives
Field: Medicinal Chemistry
Application: Thiophene-based analogs, which can be synthesized using morpholine derivatives, are being explored by scientists as potential biologically active compounds.
Method: The synthesis of thiophene derivatives involves heterocyclization of various substrates.
Results: Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs).
Bridged Morpholine Derivatives Fused to a Phenanthrene Ring System
Field: Organic Chemistry
Application: Bridged morpholine derivatives have been developed as morpholine isosteres in medicinal chemistry due to their structural similarity and lipophilicity.
MEPC in Scientific Experiments
Synthesis of Pyrazole Derivatives
Application: Pyrazole-based analogs, which can be synthesized using morpholine derivatives, are being explored by scientists as potential biologically active compounds.
Method: The synthesis of pyrazole derivatives involves heterocyclization of various substrates.
Results: Pyrazole-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs).
Synthesis of Oxadiazole and Thiadiazole Derivatives
Application: Oxadiazole and Thiadiazole-based analogs, which can be synthesized using morpholine derivatives, are being explored by scientists as potential biologically active compounds.
Results: Oxadiazole and Thiadiazole-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs).
Morpholine-2-carbonitrile is an organic compound characterized by its morpholine ring structure, which contains both nitrogen and oxygen heteroatoms. Its chemical formula is , and it has a molecular weight of approximately 112.13 g/mol. The compound is known for its versatility in various
- Nucleophilic Substitution: The nitrile group can be substituted by various nucleophiles, leading to the formation of amines or other functional groups.
- Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to form corresponding carboxylic acids or amides.
- Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Morpholine-2-carbonitrile has been studied for its potential biological activities. Research indicates that derivatives of morpholine compounds often exhibit antimicrobial, antifungal, and anticancer properties. The unique structure of morpholine enhances its ability to interact with biological targets, making it a promising candidate for drug development. Specific studies have highlighted its effectiveness against certain pathogens and cancer cell lines, although further research is necessary to fully elucidate its mechanisms of action .
The synthesis of morpholine-2-carbonitrile can be achieved through various methods:
- Cyclization Reactions: Starting from appropriate precursors such as amino acids or other nitrogen-containing compounds, cyclization can yield morpholine derivatives.
- Reactions with Nitriles: The reaction of morpholine with chloroacetonitrile under basic conditions can produce morpholine-2-carbonitrile.
- Use of Catalysts: Catalytic methods involving transition metals have been explored to enhance yields and selectivity during synthesis .
Morpholine-2-carbonitrile finds applications in several fields:
- Pharmaceuticals: It serves as a building block for various medicinal compounds due to its biological activity.
- Agricultural Chemicals: The compound is investigated for potential use in agrochemicals, particularly as a pesticide or herbicide.
- Solvent in Organic Synthesis: Morpholine-2-carbonitrile acts as a solvent that can improve reaction efficiency in organic synthesis processes .
Research into the interaction of morpholine-2-carbonitrile with biological systems has revealed its potential as a pharmacophore. Studies have focused on how this compound interacts with specific enzymes and receptors, leading to various biological effects. Understanding these interactions is crucial for optimizing its use in drug design and therapeutic applications .
Morpholine-2-carbonitrile shares structural similarities with several other compounds, which may exhibit comparable properties or applications:
| Compound Name | Chemical Formula | Similarity Factor |
|---|---|---|
| (S)-Morpholine-2-carbonitrile hydrochloride | C5H9ClN2O | 1.00 |
| Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride | C8H12ClN3O2 | 0.60 |
| tert-Butyl 2-cyanomorpholine-4-carboxylate | C12H19N2O2 | 0.57 |
| 2-Methylmorpholine hydrochloride | C5H12ClN | 0.78 |
| (R)-2-Methylmorpholine hydrochloride | C5H12ClN | 0.78 |
These compounds exhibit varying degrees of similarity based on their structural features and functional groups. Morpholine-2-carbonitrile's unique combination of properties distinguishes it from these similar compounds, particularly in terms of its specific biological activities and synthetic utility .








